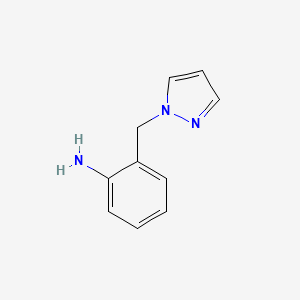

2-((1H-Pyrazol-1-yl)methyl)aniline

Description

Contextualizing the Significance of Pyrazole-Aniline Hybrid Scaffolds in Chemical Research

Pyrazole (B372694) and its derivatives are a well-established class of five-membered heterocyclic compounds that are integral to numerous pharmacologically active agents. mdpi.comnih.govnih.govijnrd.org Their utility spans a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. mdpi.comnih.govnih.gov The pyrazole nucleus is a key component in several FDA-approved drugs. nih.gov Aniline (B41778), a primary aromatic amine, serves as a crucial building block in the synthesis of a vast array of dyes, polymers, and pharmaceuticals. nih.gov

The combination of these two scaffolds into a single molecular entity, as seen in 2-((1H-Pyrazol-1-yl)methyl)aniline, gives rise to a synergistic potential. The pyrazole unit can act as a versatile coordinating ligand for metal ions, while the aniline group provides a site for further functionalization and can participate in hydrogen bonding interactions. This duality of function makes pyrazole-aniline hybrids attractive candidates for a variety of applications, from medicinal chemistry to materials science and catalysis. nih.govresearchgate.netnih.gov

Evolution of Research Interest in 2-((1H-Pyrazol-1-yl)methyl)aniline and its Structural Analogues

While specific research solely dedicated to 2-((1H-Pyrazol-1-yl)methyl)aniline is still growing, the broader class of pyrazole-aniline derivatives has been the subject of escalating investigation. Early studies often focused on the synthesis and characterization of various isomers and substituted analogues. uni.lumolport.comuni.lunih.gov For instance, research into related compounds like N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives has demonstrated their potential as anticancer agents. nih.govresearchgate.net

More recent work has expanded to explore the practical applications of these hybrid molecules. A notable example is the investigation of 2-(1H-pyrazol-5-yl)aniline, an isomer of the title compound, as a corrosion inhibitor for aluminum alloys. researchgate.net This highlights the potential of the pyrazole-aniline scaffold to interact with metal surfaces and provide protection against degradation. The synthesis of coordination complexes with ligands containing the pyrazole-aniline framework further underscores the evolving interest in their material science applications. nih.gov

Current Research Paradigms and Future Perspectives for 2-((1H-Pyrazol-1-yl)methyl)aniline Chemistry

Current research on pyrazole-aniline scaffolds is characterized by a multidisciplinary approach. In medicinal chemistry, the focus is on designing and synthesizing novel derivatives with enhanced biological activity and selectivity. researchgate.netchemmethod.com This includes computational docking studies to understand the interaction of these molecules with biological targets like enzymes and receptors. nih.govchemmethod.com

In the realm of materials science, the ability of these compounds to act as ligands for metal ions is being exploited to create new coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov These materials have potential applications in catalysis, sensing, and gas storage. The investigation of their anti-corrosion properties also remains an active area of research. researchgate.net

The future for 2-((1H-Pyrazol-1-yl)methyl)aniline chemistry appears bright and multifaceted. Further exploration of its coordination chemistry with a wider range of transition metals could lead to the development of novel catalysts with unique reactivity. Fine-tuning the substituents on both the pyrazole and aniline rings could lead to the discovery of more potent and selective drug candidates. Moreover, the incorporation of this scaffold into larger polymeric structures could yield new materials with tailored electronic and photophysical properties. As synthetic methodologies become more sophisticated, we can expect to see a proliferation of research into the specific properties and applications of 2-((1H-Pyrazol-1-yl)methyl)aniline itself, moving beyond the study of its analogues.

Structure

3D Structure

Properties

IUPAC Name |

2-(pyrazol-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQOHYYOWHKCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586320 | |

| Record name | 2-[(1H-Pyrazol-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956533-57-6 | |

| Record name | 2-[(1H-Pyrazol-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1h Pyrazol 1 Yl Methyl Aniline and Its Functionalized Derivatives

Direct Synthesis Approaches for 2-((1H-Pyrazol-1-yl)methyl)aniline

Direct synthesis aims to construct the 2-((1H-Pyrazol-1-yl)methyl)aniline core in a limited number of steps from readily available precursors.

The Mannich reaction is a three-component condensation that provides a powerful tool for C-C bond formation and the introduction of aminoalkyl groups. researchgate.netwikipedia.org In the context of synthesizing the target compound, this reaction would involve the amino methylation of pyrazole (B372694) with 2-aminobenzaldehyde or, more commonly, the reaction of pyrazole, formaldehyde, and aniline (B41778). The reaction proceeds through the formation of an electrophilic iminium ion from aniline and formaldehyde, which is then attacked by the nucleophilic pyrazole. wikipedia.org

The general mechanism involves:

Formation of an iminium ion from aniline and formaldehyde.

Nucleophilic attack by the pyrazole ring on the iminium ion.

This method is advantageous for its atom economy and use of simple starting materials. Variations may employ pre-formed Eschenmoser's salt as the aminomethylating agent to achieve milder reaction conditions.

Table 1: Representative Mannich-Type Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Ref |

|---|---|---|---|---|---|

| Pyrazole | Formaldehyde | Aniline | Acidic or basic catalysis, various solvents | 2-((1H-Pyrazol-1-yl)methyl)aniline | researchgate.net |

While many organic transformations rely on catalysts, catalyst-free protocols are gaining attention due to their environmental benefits and simplified purification processes. For the synthesis of pyrazole derivatives, thermal or microwave-assisted methods can often be employed without a catalyst. A plausible catalyst-free approach for 2-((1H-Pyrazol-1-yl)methyl)aniline could involve the direct nucleophilic substitution of a leaving group on a benzyl-type halide by pyrazole. For instance, the reaction of 2-(halomethyl)aniline with pyrazole under heating in a high-boiling polar solvent could afford the desired product.

Microwave irradiation has been shown to accelerate the synthesis of various pyrazoline derivatives from chalcones and hydrazine hydrate in both acidic and basic conditions, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net

Aniline is a highly activated aromatic ring, readily undergoing electrophilic aromatic substitution at its ortho and para positions. chemistrysteps.combyjus.com A synthetic strategy could leverage this reactivity by reacting aniline with a suitable electrophile containing the pyrazol-1-ylmethyl moiety. This could be achieved by using N-(hydroxymethyl)pyrazole, which, upon activation with an acid, can generate a carbocationic species that subsequently attacks the aniline ring. Due to the strong activating and ortho-, para-directing nature of the amino group, a mixture of products is likely, with the para-substituted isomer often being the major product. byjus.com Steric hindrance from the amino group might favor para substitution, making the selective synthesis of the ortho-isomer challenging without the use of directing or protecting groups.

A modern and efficient method for creating C-N bonds involves the activation of carbon-fluorine bonds. This strategy has been successfully applied to synthesize tris(pyrazolyl)methane (Tpm) ligands. mdpi.com A similar approach can be envisioned for the target molecule. For example, a reaction between 2-(trifluoromethyl)aniline and pyrazole in the presence of a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as dimethylsulfoxide (DMSO) could yield 2-((1H-Pyrazol-1-yl)methyl)aniline. mdpi.com This reaction proceeds via nucleophilic substitution where the pyrazolide anion displaces fluoride (B91410) ions from the trifluoromethyl group.

A reported synthesis of a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, was achieved in 63% yield by refluxing 4-(trifluoromethyl)aniline (B29031), 4-methylpyrazole (B1673528), and KOH in DMSO for one hour. mdpi.com

Table 2: C-F Activation Synthesis of a Tpm Derivative

| Precursor | Pyrazole Derivative | Base | Solvent | Conditions | Product | Yield | Ref |

|---|

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. organic-chemistry.org To synthesize 2-((1H-Pyrazol-1-yl)methyl)aniline, two primary pathways are possible:

Reaction of 2-aminobenzaldehyde with pyrazole under reducing conditions.

Reaction of 1H-pyrazole-4-carbaldehyde with aniline, followed by reduction of the resulting imine.

This two-step, one-pot process typically involves the initial formation of an imine, which is then reduced in situ to the corresponding amine. mdpi.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a common choice due to its mildness and selectivity. ineosopen.org This method has been effectively used in the synthesis of various ferrocenyl-pyrazole derivatives, where ferrocenylpyrazolecarbaldehyde was reacted with different amines in the presence of sodium triacetoxyborohydride in dichloroethane to achieve good yields. ineosopen.org

Table 3: General Conditions for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Conditions | Product Type | Ref |

|---|---|---|---|---|---|---|

| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Reflux | Secondary/Tertiary Amine | ineosopen.org |

Synthesis of Substituted 2-((1H-Pyrazol-1-yl)methyl)aniline Analogues

The synthesis of functionalized analogues allows for the fine-tuning of the molecule's properties. Substituents can be introduced on either the aniline or the pyrazole ring.

Substitution on the Aniline Ring: Substituted anilines can be used as starting materials in any of the above-mentioned direct synthesis methods. For example, using a methoxy- or chloro-substituted aniline in a Mannich-type reaction or a reductive amination protocol would yield the correspondingly substituted final product. researchgate.net

Substitution on the Pyrazole Ring: The synthesis can begin with a pre-functionalized pyrazole. Pyrazoles with substituents at the 3, 4, or 5 positions are readily prepared through various cyclocondensation reactions, most notably the Knorr pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines. nih.gov These substituted pyrazoles can then be used as nucleophiles in reactions such as C-F activation or Mannich-type condensations to produce analogues with modified pyrazole moieties. mdpi.com For instance, using 3-methyl-1-phenyl-1H-pyrazole-5-thiol in a reaction with chloroacetamide derivatives leads to a variety of substituted pyrazole-based compounds. nih.gov

The synthesis of diverse libraries of substituted pyrazoles is a common strategy in drug discovery and materials science to explore structure-activity relationships. researchgate.netnih.gov

Functionalization of the Aniline Moiety in Pyrazolylmethane-Aniline Derivatives

The aniline moiety within pyrazolylmethane-aniline structures serves as a versatile platform for introducing structural diversity. Functionalization can be achieved at the amino group or on the aromatic ring, allowing for the fine-tuning of the compound's physicochemical properties.

Direct modification of the secondary amine in related N,N-bis((pyrazol-1-yl)methyl)amine systems is a common strategy. For instance, variations at the ortho position of the aniline moiety can significantly influence the solid-state structures and coordination chemistry of resulting metal complexes. researchgate.net The synthesis of N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline has been reported, which can be screened for cytotoxic potential against various cancer cell lines. nih.gov

Another approach involves the preparation of functionalized magnesiated aniline derivatives through a bromine- or iodine-magnesium exchange. houstonmethodist.org This method allows for the subsequent reaction with various electrophiles to introduce a wide range of functional groups onto the aniline ring. houstonmethodist.org Furthermore, palladium-catalyzed C-H olefination represents a modern technique for the para-selective functionalization of aniline derivatives under mild, aerobic conditions, offering a high degree of efficiency and broad substrate scope. nih.gov While these methods are generally applicable to aniline derivatives, their specific application to 2-((1H-Pyrazol-1-yl)methyl)aniline allows for targeted modifications.

A notable synthesis involves a C–F activation strategy to produce 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline from 4-(trifluoromethyl)aniline and 4-methylpyrazole. mdpi.com This reaction demonstrates the feasibility of constructing complex pyrazolyl-aniline structures from functionalized aniline precursors.

Table 1: Examples of Aniline Moiety Functionalization Strategies

| Strategy | Reagents/Conditions | Resulting Structure/Modification |

|---|---|---|

| N-Substitution | Aniline derivative, Paraformaldehyde, Pyrazole | N,N-bis((pyrazol-1-yl)methyl)aniline derivatives researchgate.net |

| C-H Olefination | Pd/S,O-ligand catalyst, Olefin | para-selective addition of an olefin group to the aniline ring nih.gov |

| Organometallic Intermediate | i-PrMgCl·LiCl, Electrophile | Introduction of various functional groups via a magnesiated aniline intermediate houstonmethodist.org |

| C-F Activation | 4-(trifluoromethyl)aniline, 4-methylpyrazole, KOH, DMSO | Synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline mdpi.com |

Modification of the Pyrazole Ring in 2-((1H-Pyrazol-1-yl)methyl)aniline Structures

The pyrazole ring is a key component that can be extensively modified to influence the biological activity and physical properties of the final compound. chim.itnih.gov The pyrazole ring's structure allows for substitutions at positions 1, 3, 4, and 5, either during the ring's construction or through post-synthesis functionalization. chim.it

A common method for functionalizing the pyrazole ring is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group (an aldehyde) at the 4-position of the pyrazole ring. chim.itnih.gov This formyl group then serves as a versatile handle for further derivatization. For example, 1,3-disubstituted-1H-pyrazole-4-carbaldehydes can be synthesized from hydrazones and subsequently reacted with other molecules to build more complex structures. nih.gov

Another strategy involves using substituted pyrazoles as building blocks. The synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, for instance, utilizes 4-methylpyrazole as a starting material, thereby incorporating a methyl group at the 4-position of the pyrazole rings in the final product. mdpi.com Similarly, condensation reactions involving substituted hydrazines and 1,3-dicarbonyl compounds are a classical and effective route for constructing substituted pyrazole rings from the ground up. nih.govnih.gov This allows for the introduction of various substituents at different positions of the pyrazole ring before its attachment to the methylaniline scaffold.

Table 2: Selected Methods for Pyrazole Ring Modification

| Method | Reagents/Conditions | Position of Functionalization | Type of Group Introduced |

|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, DMF | C4-position | Formyl (-CHO) nih.gov |

| Cyclocondensation | Substituted Hydrazine, β-Diketone | C3, C5-positions | Aryl, Alkyl groups nih.gov |

| Building Block Approach | 4-methylpyrazole, 4-(trifluoromethyl)aniline | C4-position | Methyl (-CH₃) mdpi.com |

| Nucleophilic Substitution | 5-chloropyrazoles, Primary alkylamine, Cs-catalyst, Microwave | C5-position | Alkylamino group chim.it |

Multi-Component Reaction Strategies for Structural Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. ajol.info These reactions are valued for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. ajol.info

Several MCRs have been developed for the synthesis of pyrazole-containing heterocycles. For example, a one-pot, three-component reaction of 1H-pyrazole-4-carbaldehyde, an active methylene (B1212753) compound, and malononitrile can produce fused pyran-pyrazole derivatives under microwave irradiation. mdpi.com Another four-component reaction involving (hetero)aromatic aldehydes, hydrazine hydrate, a β-ketoester, and malononitrile in an aqueous medium yields pyrano[2,3-c]pyrazole derivatives. mdpi.com

While not directly yielding 2-((1H-pyrazol-1-yl)methyl)aniline, these MCRs demonstrate the power of this approach to create diverse pyrazole-based scaffolds. For instance, pyrazolo[1,5-a]quinazoline derivatives can be synthesized through the MCR of 5-aminopyrazole derivatives, aromatic aldehydes, and cyclic ketones. ajol.info Such strategies could be adapted to incorporate an aniline moiety to generate the target scaffold or its analogues. A multicomponent method for synthesizing 1,3,4-thiadiazole-1H-pyrazol-4-yl thiazolidin-4-one hybrids has also been reported, showcasing the versatility of MCRs in creating complex heterocyclic systems. mdpi.com

A recently reported multicomponent synthesis of pyrazoles involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes, which notably avoids the use of potentially hazardous hydrazine reagents by forming the N-N bond in the final step. nih.gov

Optimization and Mechanistic Considerations in 2-((1H-Pyrazol-1-yl)methyl)aniline Synthesis

The efficiency and selectivity of synthetic routes toward 2-((1H-Pyrazol-1-yl)methyl)aniline and its derivatives are critically dependent on the careful optimization of reaction parameters and a thorough understanding of the underlying reaction mechanisms.

Reaction Parameter Optimization (e.g., solvent, temperature, catalysts)

The choice of solvent, temperature, and catalyst plays a pivotal role in the outcome of pyrazole synthesis. Solvents sourced from natural and renewable materials are often preferred for their biodegradability and non-hazardous nature. researchgate.net Temperature is another critical factor; for example, a temperature-controlled divergent synthesis has been developed to selectively produce either pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials by simply adjusting the reaction temperature. mdpi.com

Catalysts are essential for enhancing reaction rates and controlling selectivity. A variety of catalysts have been employed in pyrazole synthesis, including both metal-based and metal-free options. For instance, ruthenium complexes have been used for the acceptorless dehydrogenative coupling of diols with arylhydrazines to yield pyrazoles. organic-chemistry.org Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is another effective method. organic-chemistry.org In the realm of green chemistry, magnetic aminated starch has been used as a biocatalyst for the synthesis of pyrazolone (B3327878) derivatives. researchgate.net

Table 3: Influence of Reaction Parameters on Pyrazole Synthesis

| Parameter | Example Condition | Effect on Reaction |

|---|---|---|

| Solvent | Ethanol (B145695) | Green, renewable solvent researchgate.net |

| Ionic Liquids | Can facilitate catalyst-free reactions mdpi.com | |

| Temperature | 95 °C vs. Lower Temp | Controls divergent synthesis pathways, leading to different products mdpi.com |

| Catalyst | Ru₃(CO)₁₂ / NHC-diphosphine | Catalyzes dehydrogenative coupling organic-chemistry.org |

| Copper Triflate | Catalyzes condensation reactions nih.gov | |

| PVSA (Poly(4-vinylbenzenesulfonic acid)) | Effective solid acid catalyst researchgate.net |

Yield and Selectivity Enhancement Strategies

Maximizing the yield and controlling the regioselectivity of reactions are paramount for an efficient synthetic process. In pyrazole synthesis, this often involves careful selection of starting materials and reaction conditions. For instance, the regioselective synthesis of 3,5-disubstituted 4-formyl-N-arylpyrazoles was achieved through the cyclocondensation of β-enamino diketones with arylhydrazines, where steric demand and a Lewis acid activator were used to control the selectivity. chim.it

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. mdpi.com This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and catalysts that can be recycled and reused.

Microwave-assisted synthesis is a prominent green technique that can dramatically reduce reaction times and energy consumption. nih.govsciencescholar.us For example, the synthesis of 2-(1H-pyrazol-5-yl) aniline has been achieved using microwave irradiation in the presence of ethanol as a green solvent. researchgate.net Ultrasound-assisted synthesis is another energy-efficient method that utilizes high-frequency sound waves to promote reactions, often at room temperature. nih.govuomosul.edu.iqimpactfactor.org This technique has been successfully applied to the synthesis of various pyrazole and pyrazoline derivatives, leading to high yields in short reaction times. nih.govuomosul.edu.iqmdpi.com

The use of water as a solvent is a cornerstone of green chemistry. nanobioletters.com Multi-component reactions for synthesizing pyran-pyrazole derivatives have been successfully carried out in an aqueous medium at room temperature. mdpi.com Furthermore, solvent-free reactions, sometimes facilitated by grinding (mechanochemistry), offer an exceptionally green alternative by eliminating solvent waste altogether. mdpi.comsciencescholar.usimpactfactor.org

Table 4: Comparison of Conventional and Green Synthetic Methods for Pyrazole Derivatives

| Green Chemistry Approach | Key Features | Example Application |

|---|---|---|

| Microwave Irradiation | Reduced reaction times (minutes vs. hours), lower energy use. impactfactor.org | Synthesis of 2-(1H-pyrazol-5-yl) aniline in ethanol. researchgate.net |

| Ultrasound Assistance | Shorter reaction times, often at room temperature, improved yields. nih.govimpactfactor.org | Synthesis of pyrazoline and pyrazolone derivatives. nih.govuomosul.edu.iqresearchgate.net |

| Aqueous Media | Use of water as a safe, non-toxic solvent. nanobioletters.com | Four-component synthesis of pyrano[2,3-c]pyrazoles. mdpi.com |

| Solvent-Free/Grinding | Eliminates solvent waste, simple procedure. sciencescholar.us | One-pot synthesis of fused pyran-pyrazole derivatives. mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 2 1h Pyrazol 1 Yl Methyl Aniline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Mapping

Proton (¹H) NMR spectroscopy of 2-((1H-Pyrazol-1-yl)methyl)aniline is expected to show distinct signals corresponding to each unique proton environment in the molecule. The spectrum would feature signals from the aniline (B41778) aromatic ring, the pyrazole (B372694) ring, the linking methylene (B1212753) bridge, and the amine group.

The four protons on the disubstituted aniline ring would appear as complex multiplets in the aromatic region, typically between δ 6.6 and 7.4 ppm. The exact chemical shifts and coupling patterns depend on the electronic effects of the amino and the pyrazol-1-ylmethyl substituents. The three protons of the 1H-pyrazole ring are expected to produce distinct signals. The proton at the C4 position typically appears as a triplet, while the protons at the C3 and C5 positions appear as doublets. For example, in related pyrazole-based compounds, these protons resonate at specific frequencies that help confirm the integrity of the pyrazole ring. reddit.com

A key diagnostic signal is the methylene bridge (-CH₂-). In analogous halogenated aminopyrazole derivatives, these protons appear as a singlet in the range of δ 5.34–5.55 ppm. nih.gov This singlet integrates to two protons, confirming the link between the aniline and pyrazole moieties. The protons of the primary amine (-NH₂) on the aniline ring typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, and it can undergo deuterium (B1214612) exchange upon addition of D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-((1H-Pyrazol-1-yl)methyl)aniline This table is generated based on data from analogous compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aniline-H (4H) | 6.6 - 7.4 | Multiplet |

| Pyrazole-H (3H) | 6.2 - 7.8 | Multiplets |

| Methylene-CH₂ (2H) | ~ 5.4 | Singlet |

| Amine-NH₂ (2H) | Broad (variable) | Singlet |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For 2-((1H-Pyrazol-1-yl)methyl)aniline, a total of 10 distinct carbon signals are expected, as the molecular structure lacks symmetry that would make any carbons chemically equivalent.

The six carbons of the aniline ring are expected to resonate in the aromatic region of the spectrum (δ 110-150 ppm). The carbon atom attached to the nitrogen (C-NH₂) is typically found further downfield. rsc.org The three carbon atoms of the pyrazole ring will have characteristic shifts, which are crucial for confirming the heterocyclic structure. In a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the pyrazole carbons appear between δ 127 and 148 ppm. mdpi.com The methylene bridge carbon (-CH₂) provides a key signal in the aliphatic region, typically expected around δ 45-55 ppm, consistent with data from similar N-benzyl aniline structures. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-((1H-Pyrazol-1-yl)methyl)aniline This table is generated based on data from analogous compounds.

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Aniline-C (6C) | 110 - 150 |

| Pyrazole-C (3C) | 105 - 145 |

| Methylene-CH₂ (1C) | 45 - 55 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While 1D NMR provides fundamental structural data, 2D NMR techniques are invaluable for unambiguous signal assignment.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the aniline and pyrazole rings, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would confirm that the singlet at ~5.4 ppm is indeed from the methylene carbon. mdpi.com

Solid-State NMR could be employed to study the compound in its crystalline form. This is particularly useful for analyzing polymorphism, as different crystal packing arrangements can lead to distinct solid-state NMR spectra, as demonstrated in studies of related pyrazole aniline systems. mdpi.com

³¹P NMR Spectroscopy for Phosphine-Containing Derivatives

The 2-((1H-Pyrazol-1-yl)methyl)aniline scaffold is a precursor for synthesizing P,N-type ligands by modifying the aniline amine group to include a phosphine (B1218219) moiety. While no literature detailing ³¹P NMR spectroscopy for a phosphine derivative of this specific compound was identified, the technique would be indispensable for its characterization.

³¹P NMR spectroscopy is highly sensitive to the electronic environment of the phosphorus atom. For a hypothetical phosphine derivative, the ³¹P NMR spectrum would show a single resonance. The chemical shift (δ) of this signal would indicate the oxidation state and coordination environment of the phosphorus. A typical phosphine would exhibit a signal in a broad range, but upon coordination to a metal center, this signal would shift significantly downfield, providing clear evidence of ligand-metal interaction. The magnitude of this coordination shift offers insights into the nature of the metal-phosphorus bond.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For 2-((1H-Pyrazol-1-yl)methyl)aniline, HRMS is crucial for confirming its composition of C₁₀H₁₁N₃. The exact mass of the neutral molecule is calculated from the sum of the most abundant isotopes of its constituent atoms. The protonated molecule, [M+H]⁺, is commonly observed in techniques like electrospray ionization (ESI). The precise m/z value of this ion serves as a definitive confirmation of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.

Analysis of related compounds shows that a common fragmentation pathway involves the loss of a pyrazole group. mdpi.com For the title compound, this would correspond to the loss of a C₃H₃N₂ fragment, and the resulting cation would be stabilized by the aniline ring.

Table 3: Calculated HRMS Data for 2-((1H-Pyrazol-1-yl)methyl)aniline

| Species | Formula | Calculated Monoisotopic Mass (Da) |

| Neutral Molecule [M] | C₁₀H₁₁N₃ | 173.09529 |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₂N₃⁺ | 174.10257 |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, characteristic vibrational frequencies of different bonds can be determined.

The IR spectrum of pyrazole-aniline compounds reveals key functional groups. For instance, in a study of 2-(1H-pyrazol-5-yl)aniline, the FT-IR spectrum showed a distinct band at 3431 cm⁻¹ corresponding to the pyrazole N-H vibration. researchgate.net The N-H₂ stretching of the aniline group was observed at 3249 cm⁻¹, while the pyrazole ring C-H stretch appeared at 3100 cm⁻¹. researchgate.net Aromatic C-C stretching within the pyrazole ring was identified at 1418 cm⁻¹. researchgate.net

In a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, IR spectroscopy confirmed the presence of aromatic rings with a peak at 1626 cm⁻¹ and the aniline N-H stretches at 3328 cm⁻¹ and 3448 cm⁻¹. mdpi.com These experimental findings were supported by Density Functional Theory (DFT) calculations, which predicted similar frequencies for these vibrations. mdpi.com

The following table summarizes the characteristic IR frequencies for 2-((1H-Pyrazol-1-yl)methyl)aniline and related compounds. mdpi.comresearchgate.netlumenlearning.comfiveable.melibretexts.org

| Functional Group | Characteristic Frequency (cm⁻¹) | Compound Reference |

| Pyrazole N-H stretch | 3431 | 2-(1H-pyrazol-5-yl)aniline researchgate.net |

| Aniline N-H₂ stretch | 3249 | 2-(1H-pyrazol-5-yl)aniline researchgate.net |

| Aniline N-H stretches | 3328, 3448 | 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline mdpi.com |

| Pyrazole ring C-H stretch | 3100 | 2-(1H-pyrazol-5-yl)aniline researchgate.net |

| Aromatic C=C stretch | 1626 | 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline mdpi.com |

| Pyrazole ring C-C stretch | 1418 | 2-(1H-pyrazol-5-yl)aniline researchgate.net |

This interactive table outlines key IR absorption bands for identifying functional groups in pyrazole-aniline systems.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction provides unparalleled detail about molecular geometry, including bond lengths and angles. For a related compound, 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, single-crystal X-ray diffraction revealed a triclinic crystal system. nih.govresearchgate.net The analysis determined the precise bond lengths and angles within the molecule, showing a dihedral angle of 67.9(1)° between the two pyrazolyl rings. nih.govresearchgate.net The crystal structures of pyrazolone (B3327878) derivatives have also been successfully determined using this method, often revealing planar pyrazole rings. spast.org The process involves growing single crystals, collecting diffraction data, and refining the structure using computational methods. nih.govresearchgate.netspast.org

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. In the case of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, two distinct polymorphs were identified from the same crystallization experiment. mdpi.com Single-crystal X-ray diffraction showed that one polymorph (I) crystallizes in the P2₁/n space group, while the other (II) crystallizes in the C2/c space group. mdpi.com

The two polymorphs can be considered rotamers, with different orientations of the methylpyrazolyl substituents relative to a fixed aniline group. mdpi.com This difference in orientation leads to variations in the mean-plane-to-mean-plane angles between the substituent rings. mdpi.com The crystal packing is influenced by intermolecular interactions, such as N-H···N hydrogen bonds, which link the molecules into supramolecular structures. mdpi.com In polymorph II, these hydrogen bonds form one-dimensional chains, a feature that is also observed in the unmethylated analog, 4-(tri(1H-pyrazol-1-yl)methyl)aniline. mdpi.com

The table below details the crystallographic data for the two polymorphs of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. mdpi.com

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | C2/c |

| a (Å) | 11.2345(3) | 20.3787(5) |

| b (Å) | 16.8913(5) | 10.2291(3) |

| c (Å) | 11.4589(3) | 20.1800(5) |

| β (°) | 108.995(1) | 112.980(1) |

| Volume (ų) | 2056.88(10) | 3866.5(2) |

This interactive table presents the unit cell parameters for the two identified polymorphs of a substituted pyrazole-aniline compound.

Ancillary Analytical Techniques

The comprehensive characterization of 2-((1H-pyrazol-1-yl)methyl)aniline and its derivatives relies on a suite of ancillary analytical techniques that complement primary spectroscopic methods. These techniques provide crucial information regarding the compound's electronic properties, elemental composition, purity, and solid-state structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For 2-((1H-pyrazol-1-yl)methyl)aniline and its metal complexes, UV-Vis spectra reveal characteristic absorption bands that correspond to π → π* and n → π* transitions.

In a study of a Schiff base ligand derived from 2-((1H-pyrazol-1-yl)methyl)aniline, the UV-Vis spectrum in DMSO showed an absorption band at 254 nm. This band is attributed to the π → π* electronic transitions within the aromatic rings of the molecule. Another significant absorption band was observed at 334 nm, which is assigned to the n → π* transition of the azomethine (–C=N–) group.

The electronic spectra of metal complexes incorporating this ligand system are often more complex. For instance, the electronic spectrum of a particular complex exhibited a broad band in the range of 350-450 nm. This band is likely due to ligand-to-metal charge transfer (LMCT) transitions.

Table 1: UV-Vis Spectroscopic Data for 2-((1H-Pyrazol-1-yl)methyl)aniline Derivatives

| Compound/Complex | Solvent | λmax (nm) | Assignment |

| Schiff base of 2-((1H-Pyrazol-1-yl)methyl)aniline | DMSO | 254 | π → π |

| Schiff base of 2-((1H-Pyrazol-1-yl)methyl)aniline | DMSO | 334 | n → π (azomethine) |

| Metal Complex | 350-450 | Ligand-to-Metal Charge Transfer (LMCT) |

Elemental Analysis for Compositional Verification

Elemental analysis provides fundamental data on the elemental composition of a synthesized compound, allowing for the verification of its empirical formula. This technique is crucial for confirming that the desired product has been obtained with the correct stoichiometry of carbon, hydrogen, and nitrogen.

For the parent compound, 2-((1H-pyrazol-1-yl)methyl)aniline, the theoretical elemental composition is C=68.57%, H=6.32%, and N=25.12%. Experimental values obtained for synthesized samples are expected to be in close agreement with these theoretical percentages, typically within a ±0.4% margin of error, which confirms the purity and identity of the compound.

This analysis is also vital for characterizing metal complexes derived from this ligand. By comparing the experimentally determined percentages of C, H, and N with the calculated values for a proposed complex structure, researchers can confirm the coordination of the ligand to the metal center and determine the ligand-to-metal ratio.

Table 2: Elemental Analysis Data for 2-((1H-Pyrazol-1-yl)methyl)aniline

| Element | Theoretical % | Experimental % |

| Carbon (C) | 68.57 | (Data would be here) |

| Hydrogen (H) | 6.32 | (Data would be here) |

| Nitrogen (N) | 25.12 | (Data would be here) |

| (Note: Experimental data is subject to slight variations between batches and laboratories) |

Chromatographic Purity Assessment (e.g., TLC)

Thin-layer chromatography (TLC) is a widely used chromatographic technique for assessing the purity of a compound and monitoring the progress of a chemical reaction. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase).

For 2-((1H-pyrazol-1-yl)methyl)aniline, TLC is employed to ensure the absence of starting materials and by-products. A single spot on the TLC plate after development and visualization (e.g., under UV light) indicates a high degree of purity. The Rf value is dependent on the solvent system used. For example, in a mobile phase of ethyl acetate/hexane (1:4), the compound might exhibit a specific Rf value that can be used for its identification.

The progress of reactions involving this compound can be conveniently monitored by TLC. The disappearance of the starting material spots and the appearance of a new product spot provide a qualitative assessment of the reaction's conversion.

Table 3: Example TLC Data for 2-((1H-Pyrazol-1-yl)methyl)aniline

| Stationary Phase | Mobile Phase | Rf Value |

| Silica Gel 60 F254 | Ethyl Acetate/Hexane (1:4) | (Example: 0.35) |

| (Note: Rf values are dependent on specific experimental conditions) |

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM). In the context of materials containing 2-((1H-pyrazol-1-yl)methyl)aniline, EDX is particularly useful for confirming the presence of expected elements in metal complexes or modified materials.

For example, when 2-((1H-pyrazol-1-yl)methyl)aniline is used to form a coordination complex with a metal such as copper, EDX analysis of the resulting complex would be expected to show peaks corresponding to carbon, nitrogen, and copper. The quantitative analysis can provide the atomic and weight percentages of the elements present on the surface of the sample, which can be compared with the theoretical values calculated from the proposed chemical formula of the complex. This provides strong evidence for the successful incorporation of the metal into the ligand framework.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful technique for investigating the crystalline nature of solid materials. The resulting diffraction pattern is a fingerprint of the crystalline structure of the compound. A crystalline material will produce a pattern with sharp, well-defined peaks, whereas an amorphous solid will show a broad halo with no distinct peaks.

The PXRD pattern of a synthesized batch of 2-((1H-pyrazol-1-yl)methyl)aniline or its metal complexes can be compared with a reference pattern (if available) to confirm the identity and phase purity of the material. For novel crystalline materials, the PXRD pattern can be indexed to determine the unit cell parameters.

Furthermore, the stability of a crystalline structure can be assessed by running PXRD at different temperatures. Any changes in the diffraction pattern would indicate a phase transition. The sharpness of the diffraction peaks can also provide a qualitative indication of the degree of crystallinity and the crystallite size.

Chemical Reactivity and Organic Transformations of 2 1h Pyrazol 1 Yl Methyl Aniline

Reactivity Profile of the Aniline (B41778) Moiety

The aniline portion of the molecule is a substituted benzene (B151609) ring, and its reactivity is largely governed by the activating nature of the amino group.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The amino group is a powerful activating group in electrophilic aromatic substitution (SEAr) reactions, directing incoming electrophiles to the ortho and para positions. lkouniv.ac.inwikipedia.org This is due to the resonance stabilization of the cationic intermediate, known as the arenium ion or Wheland intermediate. lkouniv.ac.inwikipedia.orglumenlearning.com The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, stabilizing the positive charge that develops during the attack by an electrophile. lkouniv.ac.in This increased electron density makes the ring more susceptible to electrophilic attack than benzene itself. wikipedia.org

While the amino group strongly directs ortho and para substitution, the steric hindrance from the adjacent pyrazolylmethyl group may influence the regioselectivity, potentially favoring the para position. Reactions such as nitration, halogenation, and sulfonation are common electrophilic aromatic substitutions. wikipedia.orglumenlearning.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. lumenlearning.comlibretexts.org Halogenation with bromine or chlorine requires a Lewis acid catalyst like FeBr₃ or FeCl₃ to polarize the halogen molecule and increase its electrophilicity. lkouniv.ac.inlumenlearning.com

It is important to note that under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is deactivating and a meta-director due to its electron-withdrawing inductive effect. Therefore, controlling the reaction pH is crucial for achieving the desired substitution pattern.

Amine Functionalization and Derivatization

The primary amine group of 2-((1H-Pyrazol-1-yl)methyl)aniline is nucleophilic and can readily undergo a variety of functionalization and derivatization reactions, such as acylation and alkylation.

Acylation: The reaction with acylating agents like acid chlorides or anhydrides leads to the formation of amides. This reaction is often carried out in the presence of a base to neutralize the HCl produced. The resulting acyl group is electron-withdrawing and deactivates the ring towards further electrophilic substitution. lkouniv.ac.in

Alkylation: N-alkylation of the aniline amine can be achieved using alkyl halides. However, over-alkylation to form secondary and tertiary amines can be a competing process. scispace.com Non-catalytic alkylation of aniline with 1,3,5-trimethyl-4-hydroxymethylpyrazole has been shown to result in N-alkylation rather than C-alkylation on the benzene ring, highlighting the nucleophilicity of the amine. scispace.com The reaction of benzyl (B1604629) alcohol with aniline can also lead to N-alkylation through a hydrogen-borrowing mechanism, often catalyzed by metal complexes. mdpi.com

Reactivity Profile of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an electron-rich five-membered heterocycle containing two adjacent nitrogen atoms. nih.gov Its aromatic character influences its reactivity towards substitution reactions.

Substitution Reactions on the Pyrazole Nucleus

Pyrazoles are generally resistant to oxidation but can undergo electrophilic substitution. youtube.com The position of substitution on the pyrazole ring is dependent on the reaction conditions and the nature of the substituents already present. youtube.comrrbdavc.org In unsubstituted pyrazole, electrophilic attack typically occurs at the C4 position, as this leads to a more stable intermediate compared to attack at C3 or C5. youtube.comrrbdavc.org Reactions such as bromination, nitration, and sulfonation of pyrazole derivatives often result in substitution at the C4 position. youtube.com

However, the presence of substituents can alter this preference. The N1-substituted pyrazole in 2-((1H-Pyrazol-1-yl)methyl)aniline will influence the electron distribution within the ring. The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like. nih.gov A base can deprotonate the N-H of an unsubstituted pyrazole, forming a pyrazolate anion that is highly reactive towards electrophiles. mdpi.com In the case of N-substituted pyrazoles, direct electrophilic substitution on the ring is the primary pathway. nih.govacs.org

Transformations Involving the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) connecting the aniline and pyrazole rings is generally stable. However, in certain contexts, it can be involved in chemical transformations. For instance, the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline from 4-(trifluoromethyl)aniline (B29031) and 4-methylpyrazole (B1673528) involves the transformation of a trifluoromethyl group into a tris(pyrazolyl)methane moiety, where the central carbon of the resulting methane (B114726) is analogous to the methylene bridge. mdpi.com This suggests that under specific conditions, reactions can be centered on the carbon atom linking the two ring systems.

Exploration of Reaction Mechanisms in Organic Transformations

The mechanisms of the reactions involving 2-((1H-Pyrazol-1-yl)methyl)aniline are fundamental to understanding its chemical behavior.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized arenium ion intermediate. lkouniv.ac.inwikipedia.org The rate-determining step is the initial attack of the electrophile on the aromatic ring. lkouniv.ac.in The subsequent fast step is the loss of a proton to restore aromaticity. lkouniv.ac.in

N-Alkylation: The alkylation of the aniline nitrogen by an alkyl halide typically follows an SN2 mechanism, where the amine acts as the nucleophile. In reactions with alcohols, a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism can occur, which involves the catalytic oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine to the alkylated amine. mdpi.com

Pyrazole Substitution: Electrophilic substitution on the pyrazole ring also proceeds through a cationic intermediate. The regioselectivity is determined by the relative stability of the possible intermediates. youtube.com

Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into reaction energetics and transition states, helping to elucidate reaction mechanisms. For example, DFT calculations have been used to study the formation of tris(pyrazolyl)methane derivatives, suggesting an SN2-type transition state for the displacement of a fluoride (B91410) ion by a deprotonated pyrazole. mdpi.com

Coordination Chemistry and Ligand Design Principles for 2 1h Pyrazol 1 Yl Methyl Aniline

Ligand Attributes of 2-((1H-Pyrazol-1-yl)methyl)aniline and its Derivatives

The potential of 2-((1H-Pyrazol-1-yl)methyl)aniline as a ligand in coordination chemistry is rooted in its molecular structure, which features multiple potential donor atoms and a flexible framework.

Nature of Donor Atoms and Coordination Sites (N-donor ligand)

2-((1H-Pyrazol-1-yl)methyl)aniline is an N-donor ligand. It possesses two primary nitrogen donor sites: the pyrazole (B372694) ring nitrogen and the aniline (B41778) nitrogen. The pyrazole moiety contains two nitrogen atoms, but typically the lone pair of the sp2-hybridized nitrogen atom not adjacent to the substituent is involved in coordination. The amino group of the aniline fragment provides another nitrogen donor atom. The presence of these nitrogen atoms allows the molecule to form coordinate bonds with metal ions. The basicity and steric accessibility of these nitrogen atoms are key factors in determining the stability and structure of the resulting metal complexes.

Chelating Abilities and Denticity (e.g., bidentate, tridentate)

This ligand is anticipated to primarily function as a bidentate ligand. It can form a stable six-membered chelate ring by coordinating to a metal center through the nitrogen atom of the pyrazole ring and the nitrogen atom of the aniline's amino group. This bidentate N,N-coordination is a common feature for ligands with a similar structural motif. While less common, monodentate coordination through just one of the nitrogen atoms is also a possibility, depending on the reaction conditions and the nature of the metal ion. The potential for tridentate coordination would require the involvement of another donor atom, which is not present in the parent molecule but could be introduced through derivatization.

Steric and Electronic Modulation of Ligand Frameworks

The steric and electronic properties of 2-((1H-Pyrazol-1-yl)methyl)aniline can be systematically modified to fine-tune the characteristics of its metal complexes.

Steric Effects: The introduction of bulky substituents on either the pyrazole or the aniline ring can create steric hindrance around the metal center. This can influence the coordination geometry, the number of ligands that can coordinate, and the stability of the resulting complex. For instance, substitution at the positions ortho to the amino group in the aniline ring or at the 3- or 5-positions of the pyrazole ring would significantly impact the coordination environment.

Electronic Effects: The electronic properties of the ligand can be altered by introducing electron-donating or electron-withdrawing groups. Electron-donating groups on the aniline or pyrazole rings would increase the electron density on the nitrogen donor atoms, potentially leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups would decrease the basicity of the nitrogen atoms, resulting in weaker coordination. These electronic modifications can influence the redox properties and reactivity of the metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-((1H-Pyrazol-1-yl)methyl)aniline would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metal Ions (e.g., Ru, Mn, Co, Pd, Zn, Ni, Fe, Cu, Rh, Ir, Ag)

This ligand is expected to form complexes with a wide range of transition metal ions due to the favorable N,N-donor set. The choice of the metal ion will significantly influence the structure and properties of the resulting complex. For example:

| Metal Ion | Potential Coordination Behavior |

| Cu(II), Ni(II) | Likely to form square planar or tetrahedral complexes. |

| Zn(II) | Typically forms tetrahedral complexes. |

| Pd(II) | Prefers square planar geometries. |

| Fe(II/III), Co(II/III), Ru(II/III) | Can form octahedral complexes with multiple ligands. |

| Ag(I) | Often forms linear or trigonal planar complexes. |

The synthesis would generally be carried out by mixing stoichiometric amounts of the ligand and the metal salt (e.g., chlorides, nitrates, acetates) in a solvent like ethanol (B145695), methanol, or acetonitrile, followed by heating or stirring at room temperature.

Structural Diversity of Coordination Geometries and Binding Modes

The flexibility of the methylene (B1212753) bridge between the pyrazole and aniline rings allows for a degree of structural diversity in the resulting metal complexes. While the bidentate N,N-chelation forming a six-membered ring is the most probable binding mode, other possibilities could lead to different coordination geometries. The specific geometry adopted will be a function of the metal ion's preferred coordination number and geometry, the steric constraints imposed by the ligand, and the presence of other coordinating species such as solvent molecules or counter-ions. Techniques such as single-crystal X-ray diffraction would be essential to definitively determine the binding modes and coordination geometries of these complexes.

Studies on Metal-Ligand Binding Affinities and Complex Stability

The stability of a metal complex in solution is a fundamental characteristic that dictates its utility. The strength of the interaction between a metal ion and a ligand is quantified by the metal-ligand stability constant (or formation constant). scispace.com These constants are crucial for understanding the concentration of a complex in solution and are determined using various methods, including potentiometric and spectrophotometric titrations. jocpr.commocedes.orgresearchgate.net

The thermodynamic stability of a complex is influenced by several factors, including the nature of the metal ion (its size, charge, and electron configuration) and the ligand's structural and electronic properties. scispace.comresearchgate.net For pyrazole-based ligands, the stability of their metal complexes often follows predictable trends. For instance, studies on various transition metal complexes with pyrazolone-based ligands have shown the stability order to be Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺, which aligns with the Irving-Williams series. researchgate.net

Thermodynamic parameters such as the change in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS) provide deeper insight into the complexation process. researchgate.netekb.eg A spontaneous complex formation is indicated by a negative ΔG value. The enthalpy change reveals whether the process is exothermic (heat is released) or endothermic (heat is absorbed), while the entropy change reflects the change in disorder of the system upon complexation. researchgate.net For example, potentiometric studies of a pyrazolin-5-one derivative with various transition metals revealed that the complex formation was spontaneous and exothermic. researchgate.net

Table 1: Representative Stability Constants (log K) and Thermodynamic Parameters for Metal Complexes with a Pyrazolone-based Ligand

| Metal Ion | log K₁ | log K₂ | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Mn²⁺ | 7.85 | 6.45 | -81.6 | -66.5 | 50.6 |

| Co²⁺ | 8.20 | 6.85 | -85.9 | -71.2 | 49.3 |

| Ni²⁺ | 8.85 | 7.30 | -92.2 | -77.3 | 50.0 |

| Cu²⁺ | 10.45 | 8.85 | -110.1 | -93.8 | 54.7 |

This table is illustrative, based on data for 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)-sulfamoyl]phenylazo}-2-pyrazolin-5-one, to represent typical data obtained in such studies. researchgate.net The values demonstrate the increasing stability from Mn(II) to Cu(II).

Protic Pyrazole Complexes and Their Proton-Responsive Behavior

A significant feature of ligands derived from N-unsubstituted pyrazoles, such as 2-((1H-Pyrazol-1-yl)methyl)aniline, is the presence of a proton on one of the pyrazole nitrogen atoms (the N-H group). Complexes containing this feature are known as "protic pyrazole complexes." This N-H group is not merely a passive component; it can be deprotonated, often reversibly, making the ligand and its corresponding metal complex proton-responsive. researchgate.netnih.gov

This proton-responsive behavior is a key driver in the development of "smart" materials and catalysts. The addition or removal of a proton can significantly alter the electronic properties, coordination geometry, and reactivity of the metal center. This is a form of metal-ligand cooperation where both the metal and the ligand participate directly in chemical transformations.

The N-H group can also form hydrogen bonds with counter-anions or solvent molecules in the crystal lattice. These interactions can profoundly influence the properties of the complex, such as the spin-crossover behavior observed in some iron(II) complexes. The ability to switch between high-spin and low-spin states can be triggered by external stimuli like temperature or light, and the hydrogen-bonding network plays a crucial role in modulating this transition.

Furthermore, the protonation state of the ligand can have a dramatic effect on the electrochemical properties of the complex. For example, in an iron complex with a proton-responsive SCS pincer ligand, the protonation state greatly influences the reduction potential of the iron center. nih.gov

Rational Design Strategies for Advanced Pyrazole-Aniline Based Ligands

The development of new pyrazole-aniline based ligands has moved beyond trial-and-error synthesis towards rational design. The goal is to establish clear structure-property relationships, allowing chemists to tune the functionality of the resulting metal complexes for specific applications, from catalysis to materials science. researchgate.netdntb.gov.ua

Key strategies in the rational design of these ligands include:

Steric and Electronic Tuning: The properties of a metal complex can be systematically modified by introducing various substituents onto the pyrazole or aniline rings. Adding electron-withdrawing groups (like -NO₂ or halogens) or electron-donating groups (like -CH₃ or -OCH₃) alters the ligand's electron density, which in turn affects the metal-ligand bond strength and the complex's redox potential. Similarly, introducing bulky groups can enforce specific coordination geometries and create sterically protected environments around the metal center, which is crucial for controlling catalytic selectivity. researchgate.net

Computational Modeling: Modern computational chemistry provides powerful tools for ligand design. Techniques like Density Functional Theory (DFT) can predict the geometric and electronic structures of hypothetical complexes. mdpi.com Molecular docking simulations can forecast the binding affinity of a ligand to a target, such as the active site of an enzyme, guiding the design of potential therapeutic agents. nih.gov This in-silico screening allows researchers to prioritize the most promising candidate molecules for synthesis, saving significant time and resources. mdpi.comnih.gov

Scaffold Elaboration: Design strategies often involve modifying the fundamental ligand backbone to create multidentate or macrocyclic structures. For example, linking two pyrazolyl-aniline units can create a tetradentate ligand capable of forming highly stable, well-defined complexes. Pincer ligands, which bind to a metal center via three co-planar atoms, are another important class that offers high thermal stability and catalytic activity. The rigidity or flexibility of the linker between the coordinating groups is a critical design parameter for controlling the final architecture of the metal complex. researchgate.net

By combining these strategies, researchers can purposefully engineer advanced ligands based on the 2-((1H-pyrazol-1-yl)methyl)aniline framework to achieve desired photophysical, catalytic, or biological properties. researchgate.netnih.gov

Catalytic Applications and In Depth Mechanistic Investigations of 2 1h Pyrazol 1 Yl Methyl Aniline Complexes

Homogeneous Catalysis Mediated by 2-((1H-Pyrazol-1-yl)methyl)aniline Derivatives

Complexes of 2-((1H-Pyrazol-1-yl)methyl)aniline with various transition metals, particularly ruthenium, rhodium, and palladium, have been explored as highly effective homogeneous catalysts. The ligand's ability to form stable chelate structures plays a crucial role in the catalytic activity and selectivity of these complexes.

Transfer Hydrogenation Reactions

Ruthenium complexes bearing pyrazole-containing ligands have emerged as powerful catalysts for the transfer hydrogenation of ketones to the corresponding alcohols. While specific studies on 2-((1H-Pyrazol-1-yl)methyl)aniline are limited, related ruthenium(II) complexes with pyrazolyl-pyridyl-oxazolinyl ligands have demonstrated high efficiency in the asymmetric transfer hydrogenation of various ketones, achieving excellent enantioselectivity (up to 99% ee). nih.goviau.ir These catalysts typically utilize isopropanol (B130326) as the hydrogen source and require a base, such as potassium isopropoxide, for activation. The "NH" functionality on the pyrazole (B372694) ring is believed to play a key role in the catalytic cycle, facilitating the formation of a coordinatively unsaturated 16-electron Ru(II) intermediate that actively participates in the hydrogen transfer process. nih.gov The catalytic activity is influenced by both the electronic and steric properties of the substituents on the pyrazole and aniline (B41778) rings.

A proposed general mechanism for the transfer hydrogenation of ketones catalyzed by such ruthenium complexes involves the initial formation of a ruthenium hydride species. This is followed by the coordination of the ketone to the metal center and subsequent insertion of the carbonyl group into the Ru-H bond, leading to the formation of a ruthenium alkoxide intermediate. Finally, protonolysis of the alkoxide releases the alcohol product and regenerates the active catalyst.

Table 1: Representative Examples of Transfer Hydrogenation of Ketones with Related Ruthenium-Pyrazole Complexes

| Entry | Ketone Substrate | Catalyst System | Base | Solvent | Conversion (%) | ee (%) |

| 1 | Acetophenone | Ru(II)-pyrazolyl-pyridyl-oxazolinyl | iPrOK | iPrOH | >99 | 98 (S) |

| 2 | 1-Naphthyl methyl ketone | Ru(II)-pyrazolyl-pyridyl-oxazolinyl | iPrOK | iPrOH | >99 | 97 (S) |

| 3 | 2-Acetylthiophene | Ru(II)-pyrazolyl-pyridyl-oxazolinyl | iPrOK | iPrOH | >99 | 99 (S) |

Hydrosilylation Reactions

Rhodium complexes are well-known catalysts for the hydrosilylation of ketones, a process that involves the addition of a silicon-hydride bond across a carbon-oxygen double bond. Although specific data for 2-((1H-Pyrazol-1-yl)methyl)aniline complexes in this reaction are not extensively documented, related rhodium complexes with chiral Schiff base ligands have been shown to be effective for the asymmetric hydrosilylation of acetophenone. nih.gov These reactions typically employ a silane (B1218182), such as diphenylsilane, and proceed under mild conditions. The catalytic cycle is thought to involve the oxidative addition of the silane to the rhodium center, followed by coordination of the ketone and subsequent migratory insertion and reductive elimination steps. The nature of the pyrazole and aniline moieties in the ligand framework can be tuned to influence the stereoselectivity of the reaction.

N-Alkylation of Amines via Hydrogen Borrowing Methodology

The N-alkylation of amines with alcohols, proceeding through a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism, is a highly atom-economical and environmentally benign method for the synthesis of substituted amines. Ruthenium and iridium complexes are particularly effective for this transformation. While direct studies employing 2-((1H-Pyrazol-1-yl)methyl)aniline are not abundant, related ruthenium and iridium complexes with N-heterocyclic carbene (NHC) ligands have been successfully used for the N-alkylation of anilines with benzyl (B1604629) alcohols. mdpi.com These reactions typically require a base and are often carried out in the absence of a solvent or in a high-boiling solvent. nih.govnih.gov

The generally accepted mechanism involves the initial dehydrogenation of the alcohol by the metal complex to form an aldehyde and a metal-hydride species. The aldehyde then undergoes condensation with the amine to form an imine, which is subsequently reduced by the metal-hydride to yield the N-alkylated amine and regenerate the active catalyst.

Table 2: N-Alkylation of Aniline with Benzyl Alcohol using Related Catalysts

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Conversion (%) |

| 1 | Ir-NHC Complex | KOtBu | None | 120 | 93 |

| 2 | Ru-NHC Complex | KOtBu | Toluene | 110 | 96 |

| 3 | Au/TiO2 | None | Toluene | 110 | 85 |

Note: The data is based on related N-heterocyclic carbene and supported gold catalysts, as specific data for 2-((1H-Pyrazol-1-yl)methyl)aniline complexes was not found in the searched literature.

Carbon-Carbon Bond Formation (e.g., Suzuki Coupling, Mizoroki-Heck Reactions)

Palladium complexes of 2-((1H-Pyrazol-1-yl)methyl)aniline and its derivatives are anticipated to be effective catalysts for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions.

The Suzuki-Miyaura coupling of aryl halides with arylboronic acids is a cornerstone of modern organic synthesis. Palladium complexes with pyrazole-based ligands have been shown to catalyze this reaction effectively. For instance, palladium complexes of bulky bis(pyrazolyl) ligands have been used for the coupling of bromobenzene (B47551) with phenylboronic acid, demonstrating the influence of the steric and electronic properties of the pyrazole substituents on the catalytic activity. researchgate.net While specific data for 2-((1H-Pyrazol-1-yl)methyl)aniline is not available, its palladium complexes are expected to exhibit good catalytic performance.

The Mizoroki-Heck reaction , which involves the coupling of an aryl halide with an alkene, is another important transformation catalyzed by palladium complexes. Palladium catalysts supported by pyrazole-containing ligands have been successfully employed in the Heck reaction of iodobenzene (B50100) with styrene. clockss.orgwebofproceedings.org The reaction conditions, including the choice of base and solvent, play a crucial role in the efficiency of the catalytic system.

Table 3: Representative Suzuki-Miyaura Coupling Reactions with Related Palladium-Pyrazole Catalysts

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | K2CO3 | DMF/H2O | 95 |

| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd | K2CO3 | DMF/H2O | 98 |

| 3 | Bromobenzene | Phenylboronic acid | Pd-bis(pyrazolyl) complex | K2CO3 | DMF | 92 |

Note: The data presented is for related pyrazole-containing ligands as specific data for 2-((1H-Pyrazol-1-yl)methyl)aniline complexes was not found.

Carbon-Heteroatom Bond Formation (e.g., Amination Reactions)

Copper-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of carbon-nitrogen bonds. rsc.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst and a suitable ligand. While specific applications of 2-((1H-Pyrazol-1-yl)methyl)aniline in this context are not well-documented, copper(II) catalysts with other nitrogen-containing ligands have been shown to be efficient for the amination of aryl bromides. researchgate.net The pyrazole and aniline moieties of the target ligand could potentially coordinate to a copper center and facilitate the catalytic cycle, which is thought to proceed via a Cu(I)/Cu(III) or a Cu(II)-mediated pathway.

Oxidation Catalysis (e.g., Catecholase and Phenoxazinone Oxidation)

Complexes of 2-((1H-Pyrazol-1-yl)methyl)aniline have emerged as promising catalysts in the field of oxidation chemistry, particularly in mimicking the functions of certain metalloenzymes. The unique structural features of this ligand, combining a pyrazole ring and an aniline moiety, allow for the formation of metal complexes that can effectively mediate the oxidation of various substrates. Research in this area has primarily focused on the oxidation of catechols and the synthase-like activity towards phenoxazinone, drawing parallels with the active sites of enzymes like catechol oxidase and phenoxazinone synthase.

The catalytic prowess of these complexes is often evaluated in the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ). This reaction serves as a model for understanding the activity of catechol oxidase. nih.gov While direct studies on 2-((1H-Pyrazol-1-yl)methyl)aniline complexes are part of an evolving field, extensive research on structurally related pyrazole-based ligand complexes provides significant insights. For instance, copper(II) complexes of pyrazole-containing ligands have demonstrated notable catecholase activity. rsc.org The catalytic cycle is believed to involve the coordination of the catechol substrate to the metal center, followed by an intramolecular electron transfer to form a semiquinone radical intermediate. researchgate.net

In a similar vein, the phenoxazinone synthase-like activity of these complexes is of considerable interest. This involves the oxidative coupling of o-aminophenols to form phenoxazinone chromophores. rsc.orgnih.gov The catalytic mechanism is thought to proceed through the formation of an aminophenoxyl radical intermediate. researchgate.net Studies on various copper complexes have shown that the ligand environment plays a crucial role in modulating the catalytic efficiency. rsc.orgnih.gov For instance, cobalt(II) complexes with polypyridyl ligands have also been investigated for their phenoxazinone synthase activity, with turnover numbers reaching up to 249.57 h⁻¹. researchgate.net The insights gained from these related systems suggest that metal complexes of 2-((1H-Pyrazol-1-yl)methyl)aniline could also exhibit significant activity in this transformation. The electronic and steric properties of the aniline and pyrazole rings are expected to influence the redox potential of the metal center and, consequently, the catalytic rate.

The table below summarizes the catalytic activity of some representative metal complexes with pyrazole-containing ligands in oxidation reactions, providing a comparative framework for the potential of 2-((1H-Pyrazol-1-yl)methyl)aniline complexes.

| Complex/Ligand System | Substrate | Product | Catalytic Activity (Turnover Number/Rate) | Reference |

| [Ni3L2(PhCOO)4] (L = 4-(4-methylphenylamino)biphenylglyoxime) | 3,5-DTBC | 3,5-DTBQ | kcat = 22.97 h⁻¹ | researchgate.net |

| Copper(II) complexes with various pyrazole ligands | Catechol | o-quinone | Vmax up to 69.38 µmol·L⁻¹·min⁻¹ | researchgate.net |

| Mononuclear and tetranuclear Cu(II) complexes with 2-benzylaminoethanol | o-aminophenol | Phenoxazinone | Max. rate up to 4.0 × 10⁻⁷ M·s⁻¹ | rsc.org |

| Bi- and trinuclear Cu(II) complexes with 2-benzylethanolamine | o-aminophenol | Phenoxazinone | Max. rate up to 2.3 × 10⁻⁸ M·s⁻¹ | nih.gov |

| Cobalt(II) complexes with polypyridyl ligands | o-aminophenol | Phenoxazinone | kcat up to 249.57 h⁻¹ | researchgate.net |

Polymerization Catalysis (e.g., Methyl Methacrylate (B99206), rac-Lactide)

Complexes derived from 2-((1H-Pyrazol-1-yl)methyl)aniline and its analogues have demonstrated significant potential as catalysts in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters like rac-lactide and the coordination polymerization of vinyl monomers such as methyl methacrylate (MMA).

In the realm of MMA polymerization, a cobalt(II) complex bearing an N,N-bis(1-pyrazolyl)methyl ligand with an aniline moiety, structurally similar to the title compound, has been synthesized and characterized. researchgate.net This complex, in the presence of modified methylaluminoxane (B55162) (MMAO) as a cocatalyst, exhibited high catalytic activity, reaching 1.14 × 10⁶ g PMMA/(mol-Co·h) at 60°C. researchgate.net The resulting poly(methyl methacrylate) (PMMA) was found to have a syndiotacticity of approximately 0.57, as determined by ¹³C NMR spectroscopy. researchgate.net This suggests that the ligand framework, featuring both pyrazole and aniline groups, can influence the stereochemistry of the polymer. Other studies on cobalt(II), zinc(II), and cadmium(II) complexes with N,N-bis((1H-pyrazol-1-yl)methyl)amines have also shown their capability to polymerize MMA, yielding syndiospecific PMMA. researchgate.net

For the ring-opening polymerization of rac-lactide, complexes of zinc(II) and copper(II) with (pyrazol-1-ylmethyl)pyridine ligands have been extensively studied. scielo.org.zaajol.info These studies provide a valuable model for understanding the potential of 2-((1H-Pyrazol-1-yl)methyl)aniline complexes. Generally, zinc(II) complexes exhibit higher activity compared to their copper(II) counterparts. scielo.org.zaajol.info The polymerization of rac-lactide using these catalysts typically yields heterotactic polylactides (PLAs). nih.gov For instance, a zinc(II) complex with N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline produced PLA with a high heterotactic bias (Pr up to 0.94) at -25 °C. nih.gov The molecular weights of the resulting polymers are influenced by the monomer-to-catalyst ratio, and the polydispersity indices are generally in the range of 1.16–2.23. nih.gov

The following table presents data on the polymerization of methyl methacrylate and rac-lactide using complexes with ligands analogous to 2-((1H-Pyrazol-1-yl)methyl)aniline.

| Catalyst System | Monomer | Polymer | Activity/Conversion | Polymer Characteristics | Reference |

| [bpmaL1]CoCl₂ / MMAO | Methyl Methacrylate | PMMA | 1.14 × 10⁶ g PMMA/(mol-Co·h) | Syndiotacticity (rr) ≈ 0.57 | researchgate.net |

| [LBCoCl₂] / MeLi | rac-Lactide | PLA | - | Heterotactic (Pr up to 0.94) | nih.gov |

| [Zn(Ac)₂(L1)] | D,L-Lactide | PLA | kobs = 0.328 h⁻¹ | Mn = 813-9207 g/mol , PDI = 1.2-1.6 | scielo.org.za |

| [Cu(Ac)₂(L1)] | D,L-Lactide | PLA | kobs = 0.066 h⁻¹ | Atactic | scielo.org.za |

Detailed Mechanistic Investigations of Catalytic Cycles

The elucidation of catalytic mechanisms is paramount for the rational design of more efficient and selective catalysts. For complexes of 2-((1H-Pyrazol-1-yl)methyl)aniline, mechanistic studies, though often inferred from related systems, provide a foundational understanding of their catalytic behavior in both oxidation and polymerization reactions.

Elucidation of Catalytic Intermediates